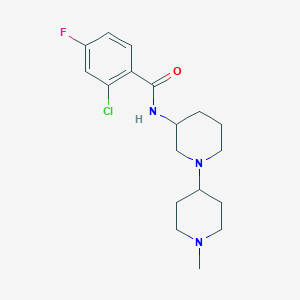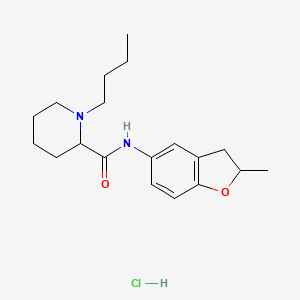![molecular formula C20H15BrN2O3 B6010285 5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B6010285.png)
5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide, also known as BMF-2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. BMF-2 is a furamide derivative that belongs to the class of benzoxazole compounds, which have been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Wirkmechanismus
The mechanism of action of 5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide involves the modulation of ion channels, specifically the voltage-gated potassium channels (Kv channels). 5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has been shown to increase the activity of Kv channels, leading to the hyperpolarization of cell membranes and the inhibition of neuronal excitability. This mechanism of action is similar to that of other Kv channel modulators, such as the antiepileptic drug, phenytoin.
Biochemical and Physiological Effects:
5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer effects. In animal studies, 5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has been shown to reduce inflammation and pain in models of acute and chronic pain. 5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has also been found to inhibit the growth of cancer cells in vitro and in vivo, as mentioned earlier.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide in lab experiments is its specificity for Kv channels, which makes it a useful tool for studying the role of Kv channels in various physiological and pathological processes. Another advantage is its ability to modulate the activity of ion channels without affecting other cellular processes, which reduces the risk of off-target effects.
One limitation of using 5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals. Another limitation is the lack of studies on its pharmacokinetics and toxicity, which limits its potential clinical applications.
Zukünftige Richtungen
There are several future directions for the research on 5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide. One potential area of research is the development of more potent and selective Kv channel modulators based on the structure of 5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide. Another area of research is the investigation of the pharmacokinetics and toxicity of 5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide, which will be important for its potential clinical applications. Additionally, the use of 5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide in combination with other drugs for the treatment of neurological disorders and cancer should be explored.
Synthesemethoden
The synthesis of 5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide involves a multi-step reaction process that starts with the condensation of 5-methyl-2-aminobenzoxazole and 2-methyl-4-(chloromethyl)phenol in the presence of sodium hydride. The resulting intermediate is then reacted with 5-bromo-2-furoic acid to yield the final product, 5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has been found to exhibit potential applications in various areas of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has been shown to modulate the activity of ion channels, which are involved in the regulation of neuronal excitability and synaptic transmission. This makes 5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide a potential candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and chronic pain.
In cancer research, 5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. This is due to its ability to induce apoptosis, a process that leads to the death of cancer cells. 5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has also been found to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O3/c1-11-3-6-16-15(9-11)23-20(26-16)13-4-5-14(12(2)10-13)22-19(24)17-7-8-18(21)25-17/h3-10H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNKOQWTEDVBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(O4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B6010208.png)
![5-bromo-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6010212.png)
![1-[2-(trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6010219.png)

![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B6010231.png)

![7-(2-fluoro-5-methoxybenzyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6010249.png)
![1-(4-methoxybenzyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6010252.png)

![1-(2,3-difluorobenzyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6010272.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[3-(3-pyridinyl)propyl]acetamide](/img/structure/B6010279.png)
![2-[4-(4-azaspiro[2.5]oct-4-ylmethyl)phenyl]-6-[2-(1H-pyrazol-1-yl)ethyl]pyrimidin-4(3H)-one](/img/structure/B6010302.png)
![5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6010307.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B6010315.png)